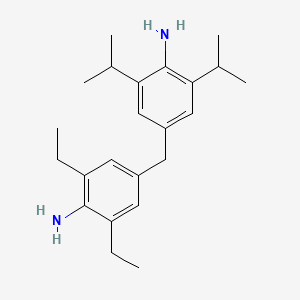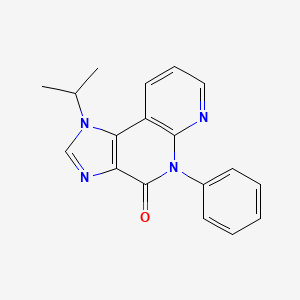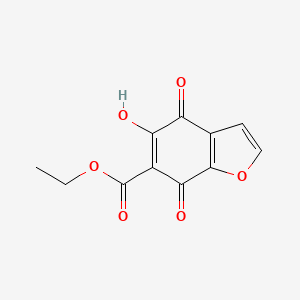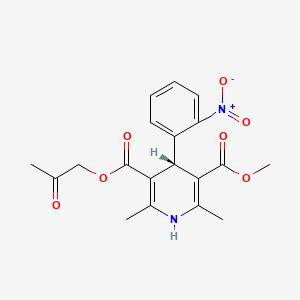
1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 282 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for mediating the toxic effects of environmental pollutants, but it also plays a role in maintaining cellular homeostasis and regulating immune responses .
準備方法
The synthesis of AHR 282 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography .
化学反応の分析
AHR 282 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
AHR 282 has numerous applications in scientific research. In chemistry, it is used as a model compound to study the interactions with the aryl hydrocarbon receptor. In biology, it helps in understanding the receptor’s role in cellular processes such as differentiation and proliferation. In medicine, AHR 282 is investigated for its potential therapeutic effects in diseases like cancer and autoimmune disorders. Industrial applications include its use in developing new drugs and environmental monitoring .
作用機序
The mechanism of action of AHR 282 involves binding to the aryl hydrocarbon receptor, leading to its activation. Upon activation, the receptor translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various cellular processes such as detoxification, immune response, and cell cycle regulation .
類似化合物との比較
AHR 282 is compared with other aryl hydrocarbon receptor ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and indirubin. While all these compounds interact with the aryl hydrocarbon receptor, AHR 282 exhibits unique binding properties and effects on gene expression. For instance, indirubin and AHR 282 can fit within the same binding pocket in the receptor but show different modes of binding and biological effects .
特性
CAS番号 |
102584-61-2 |
|---|---|
分子式 |
C26H34BrNO2 |
分子量 |
472.5 g/mol |
IUPAC名 |
(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
JICIXIVHIBWVKF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















